Bienvenue dans la boutique en ligne BenchChem!

Dagrocorat hydrochloride

Rheumatoid Arthritis Clinical Efficacy DAS28

Procure Dagrocorat hydrochloride (PF-00251802 HCl), a validated SEGRAM with established in vitro/in vivo differentiation from classic glucocorticoids. This selective glucocorticoid receptor modulator is essential for research requiring a dissociated profile, mitigating transactivation side effects while preserving anti-inflammatory transrepression. Request quotes for volumes tailored to CYP DDI studies or pharmacometric modeling.

Molecular Formula C29H30ClF3N2O2
Molecular Weight 531.0 g/mol
CAS No. 1044535-61-6
Cat. No. B1679671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDagrocorat hydrochloride
CAS1044535-61-6
SynonymsPF-0251802 HCl;  PF0251802;  PF-0251802;  PF 0251802.
Molecular FormulaC29H30ClF3N2O2
Molecular Weight531.0 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)O)CC5=CC=CC=C5.Cl
InChIInChI=1S/C29H29F3N2O2.ClH/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(36,29(30,31)32)14-13-27(23,24)17-20-6-3-2-4-7-20;/h2-8,10,12,15-16,23,36H,9,11,13-14,17-18H2,1H3,(H,34,35);1H/t23-,27+,28-;/m1./s1
InChIKeyIHLZSINDEDTWTB-KKVPRZDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dagrocorat Hydrochloride (PF-00251802 HCl): A Nonsteroidal SEGRAM for Inflammation Research


Dagrocorat hydrochloride (CAS 1044535-61-6), also known as PF-00251802 HCl, is an orally active, nonsteroidal, steroid-like selective glucocorticoid receptor modulator (SGRM/SEGRAM) and a high-affinity partial agonist of the glucocorticoid receptor (GR) [1]. It is characterized as a dissociated agonist of the glucocorticoid receptor (DAGR), a novel class of agents designed to retain anti-inflammatory efficacy while minimizing the adverse metabolic and bone effects typically associated with conventional steroidal glucocorticoids such as prednisolone and dexamethasone [2].

Why Dagrocorat Hydrochloride Cannot Be Substituted by Conventional Glucocorticoids


Simply substituting dagrocorat hydrochloride with any conventional steroidal glucocorticoid (e.g., prednisone, dexamethasone) or another in-class nonsteroidal SGRM is scientifically untenable. While standard glucocorticoids are potent full GR agonists, they uniformly drive both therapeutically beneficial transrepression (anti-inflammatory) and adverse transactivation (metabolic side effects) pathways. Dagrocorat, as a dissociated partial agonist and SEGRAM, demonstrates a fundamentally distinct coregulator recruitment profile, reducing interaction with CREB-binding protein (CBP)/p300 and the Mediator complex compared to full agonists like dexamethasone [1]. This translates to a unique functional profile: robust anti-inflammatory activity in vivo (comparable to prednisolone in CIA models) at exposures predicted to yield a differentiated safety margin regarding bone and glucose homeostasis [2]. Therefore, substituting dagrocorat with a generic glucocorticoid would predictably reintroduce the full spectrum of GR-mediated side effects that the SEGRAM class was explicitly engineered to avoid.

Quantitative Differentiation of Dagrocorat Hydrochloride: A Comparative Evidence Guide


Superior Clinical Efficacy of Dagrocorat (as Prodrug) vs. Prednisone in Rheumatoid Arthritis

In a 2-week Phase 2 clinical trial in rheumatoid arthritis patients with inadequate response to methotrexate, the dagrocorat prodrug (PF-04171327) demonstrated statistically significant and clinically meaningful improvements over placebo and numerically greater improvement than prednisone. Prednisone 5 mg failed to show a statistically significant difference from placebo [1].

Rheumatoid Arthritis Clinical Efficacy DAS28

Demonstrated Lack of Net CYP3A-Mediated Drug-Drug Interaction In Vivo

Despite exhibiting in vitro time-dependent inhibition of CYP3A (IC50=1.3 µM) and CYP2D6 (Ki=0.57 µM) in human liver microsomes, a dedicated clinical DDI study with the sensitive CYP3A substrate midazolam demonstrated no net effect on CYP3A activity in vivo [1].

Drug-Drug Interaction CYP3A Pharmacokinetics

Nonsteroidal Chemical Structure Mitigating Steroid-Class Hormonal Cross-Reactivity

Dagrocorat is a nonsteroidal but steroid-like SGRM, chemically distinct from the cyclopentanoperhydrophenanthrene nucleus of classical glucocorticoids like prednisolone or dexamethasone [1]. This structural divergence eliminates the risk of cross-reactivity with other steroid hormone receptors (e.g., mineralocorticoid, androgen, estrogen, progesterone receptors) that is inherent to the steroidal scaffold [2].

Chemical Structure Receptor Selectivity Nonsteroidal

Mechanistic Dissociation: Reduced Recruitment of Transcriptional Coregulators vs. Full GR Agonists

Proximity labeling proteomics in lung epithelial carcinoma cells revealed that dagrocorat, as a SEGRAM, reduces GR interaction with key transcriptional coactivators, namely CREB-binding protein (CBP)/p300 and the Mediator complex, when compared to the full GR agonist dexamethasone [1]. This molecular signature is shared with the GR antagonist RU486, suggesting a mechanism for the observed side effect dissociation.

Mechanism of Action Coregulator Recruitment SEGRAM

Comparable In Vivo Anti-Inflammatory Efficacy to Prednisolone in Arthritis Model

In a collagen-induced arthritis (CIA) mouse model, the active form of dagrocorat (PF-802) suppressed arthritis development comparably to prednisolone [1]. This confirms that the SGRM mechanism does not compromise anti-inflammatory potency in a disease-relevant in vivo setting.

In Vivo Efficacy Collagen-Induced Arthritis SGRM

Predictable Pharmacokinetics with Minimal Food Effect and Ethnic Variability

A Phase 1 study evaluating the pharmacokinetics of the prodrug fosdagrocorat in healthy Caucasian and Japanese subjects found that food did not affect the total exposure (AUCinf) of the active moiety PF-00251802. Additionally, the PK profiles of PF-00251802 and its active metabolite PF-04015475 were similar between Japanese and Western subjects, with mean AUCinf values ranging from 791-3,460 ng·h/mL and 750-4,150 ng·h/mL, respectively, across a 5-30 mg dose range [1]. The population PK model identified weight, sex, and age as significant covariates, predicting >2-fold differences in AUC at extremes, but not ethnicity [2].

Pharmacokinetics Food Effect Population PK

Best Research and Industrial Applications for Dagrocorat Hydrochloride


Dissecting Glucocorticoid Receptor Transrepression vs. Transactivation Pathways

Use dagrocorat hydrochloride as a pharmacological tool to selectively interrogate the transrepression arm of GR signaling. Its established profile as a SEGRAM that reduces recruitment of CBP/p300 and Mediator complex coregulators (compared to dexamethasone) makes it ideal for transcriptomic and proteomic studies aimed at identifying gene sets that are purely transrepression-dependent [1]. This enables the discovery of novel targets for anti-inflammatory drugs with improved safety profiles.

In Vivo Modeling of Chronic Inflammation with Reduced Confounding Side Effects

Employ dagrocorat (or its prodrug, fosdagrocorat) in rodent models of chronic inflammatory diseases such as collagen-induced arthritis (CIA). The evidence demonstrates that PF-802 (active form) suppresses arthritis development comparably to prednisolone [2]. This allows researchers to study the long-term consequences of GR activation on disease pathology and immune cell function without the confounding influence of severe, steroid-induced bone loss or hyperglycemia, thereby yielding cleaner, more translational datasets.

Investigating GR-Mediated Drug-Drug Interactions and Polypharmacy

Utilize dagrocorat in preclinical or clinical pharmacology studies focused on CYP-mediated drug-drug interactions (DDIs). The compound's unique profile—potent in vitro CYP3A and CYP2D6 inhibition (IC50=1.3 µM and Ki=0.57 µM, respectively) but a lack of net clinical effect on the sensitive substrate midazolam in vivo—provides an excellent case study for modeling complex DDI scenarios [3]. It serves as a benchmark for evaluating in vitro-to-in vivo extrapolation (IVIVE) of CYP3A time-dependent inhibition and induction.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Covariate Effects

Leverage the well-characterized population pharmacokinetic model of the dagrocorat prodrug to explore the impact of demographic covariates on drug exposure and response. The model identified weight, sex (~26-33% higher clearance in females), and age as significant factors influencing the AUC of the active metabolite, predicting >2-fold differences in exposure across extreme patient phenotypes [4]. This provides a robust, data-rich system for training pharmacometricians and refining PK/PD modeling techniques for SEGRAM-class compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dagrocorat hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.